molecular formula C36H48N4O13 B8147762 Alkyne-PEG(4)-Val-Ala-PAB-PNP

Alkyne-PEG(4)-Val-Ala-PAB-PNP

Cat. No.: B8147762
M. Wt: 744.8 g/mol
InChI Key: JKIBVGCNVYGTPQ-CMVGPNDKSA-N
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Description

Alkyne-PEG(4)-Val-Ala-PAB-PNP (CAS: N/A; Product code: ADC1360) is a heterobifunctional linker used in antibody-drug conjugates (ADCs) and bioconjugation. Its molecular formula is C₃₆H₄₈N₄O₁₃, with a molecular weight of 744.79 g/mol . The compound comprises:

  • Alkyne: Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction.
  • PEG(4): A tetraethylene glycol spacer enhancing solubility, reducing immunogenicity, and improving pharmacokinetics.
  • Val-Ala dipeptide: A protease-cleavable sequence, degradable by lysosomal enzymes (e.g., cathepsin B) for targeted drug release.
  • PAB (para-aminobenzyl alcohol): A self-immolative linker that releases payloads upon enzymatic cleavage.
  • PNP (4-nitrophenyl carbonate): A reactive group for covalent conjugation to amine-containing molecules (e.g., antibodies or drugs).

This linker is critical in ADC design, balancing stability in circulation and efficient payload release in target cells .

Properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-3-methyl-2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N4O13/c1-5-15-47-17-19-49-21-23-51-24-22-50-20-18-48-16-14-32(41)39-33(26(2)3)35(43)37-27(4)34(42)38-29-8-6-28(7-9-29)25-52-36(44)53-31-12-10-30(11-13-31)40(45)46/h1,6-13,26-27,33H,14-25H2,2-4H3,(H,37,43)(H,38,42)(H,39,41)/t27-,33-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIBVGCNVYGTPQ-CMVGPNDKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N4O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Composition and Properties

  • Molecular Formula : C36H48N4O13
  • Molecular Weight : 744.8 g/mol
  • CAS Number : 2348405-90-1

The compound consists of an alkyne group, a polyethylene glycol (PEG) chain, a valine-alanine dipeptide, and a para-aminobenzoic acid (PAB) moiety. The alkyne group is crucial for click chemistry applications, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which facilitates the formation of stable triazole linkages with azide-containing molecules .

Bioconjugation

This compound serves as an effective linker in the synthesis of bioconjugates. Its ability to react with azides allows for the creation of complex biomolecules that can be used for various applications:

  • Targeted Drug Delivery : By modifying the surface of drugs or nanoparticles, this compound enhances the specificity and efficacy of drug delivery systems. It can improve pharmacokinetics and reduce systemic toxicity by ensuring that therapeutic agents are delivered directly to target cells .
  • Antibody-Drug Conjugates (ADCs) : The compound is integral in developing ADCs that selectively deliver cytotoxic drugs to cancer cells. The cleavable nature of the linker allows for controlled release once the ADC is internalized by the target cell, minimizing damage to healthy tissues .

Performance in ADCs

A study investigated various dipeptide-based linkers in ADCs targeting tenascin-C. The results showed that ADCs employing this compound exhibited significantly better stability and anticancer effects when tested in mice models bearing human epidermoid carcinoma .

Therapeutic Window Expansion

ADCs utilizing this compound have been noted for their ability to expand the therapeutic window between the minimum effective dose and maximum tolerated dose. This characteristic is particularly beneficial in clinical settings where traditional chemotherapeutics often lead to severe side effects due to lack of specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Alkyne-PEG(4)-Val-Ala-PAB-PNP with structurally related ADC linkers:

Compound Name Key Structural Differences Molecular Weight (g/mol) Reactivity/Functionality Applications Reference
This compound (ADC1360) Alkyne + PEG4 + Val-Ala + PAB-PNP 744.79 CuAAC click chemistry; protease-cleavable ADC linker for antibody-drug conjugation
4-Pentynoyl-Val-Ala-PAB-PNP (ADC1320) Shorter 4-pentynoyl chain (no PEG) 538.55 Reduced hydrophilicity; faster clearance Limited to small-molecule conjugates
Azido-PEG(4)-Val-Ala-PAB-PNP Azide instead of alkyne ~740 (estimated) Reacts with DBCO/alkynes via SPAAC (strain-promoted click chemistry); copper-free Bioconjugation in sensitive biological systems
DBCO-PEG(4)-Val-Ala-PAB-PNP DBCO (dibenzocyclooctyne) instead of alkyne ~870 (estimated) SPAAC with azides; no copper catalyst required In vivo labeling and ADC synthesis
Alloc-Val-Ala-PAB-PNP Alloc (allyloxycarbonyl) protecting group 542.54 Alloc deprotection under mild Pd(0) conditions; less stable in plasma Research-stage ADCs requiring orthogonal protection
Boc-Val-Ala-PAB-PNP Boc (tert-butoxycarbonyl) protecting group 558.58 Acid-labile; requires TFA for deprotection Stable intermediates in peptide synthesis
Mal-PEG(4)-Val-Ala-PAB-PNP Maleimide (Mal) instead of alkyne 871.89 Thiol-reactive (e.g., cysteine residues on antibodies) Site-specific conjugation to engineered antibodies
MA-PEG(4)-Ala-Ala-PAB-PNP Ala-Ala dipeptide instead of Val-Ala 828.83 Altered protease specificity (e.g., cleaved by elastase) Targeted therapies for elastase-rich tumors

Key Findings:

Reactivity :

  • This compound relies on CuAAC, limiting its use in copper-sensitive systems. In contrast, DBCO- and Azido-PEG4 variants enable copper-free click chemistry, ideal for in vivo applications .
  • Maleimide-containing linkers (e.g., Mal-PEG4-Val-Ala-PAB-PNP) target cysteine residues, enabling site-specific conjugation but risking instability in serum due to thiol exchange .

Stability and Cleavage :

  • The Val-Ala sequence in this compound is cleaved by cathepsin B, while Ala-Ala (MA-PEG4-Ala-Ala-PAB-PNP) targets elastase, offering tumor microenvironment-specific drug release .
  • Alloc and Boc variants require post-conjugation deprotection, complicating synthesis compared to self-immolative PAB-PNP .

Pharmacokinetics: PEG4 spacers enhance solubility and circulation time. Non-PEGylated variants (e.g., ADC1320) exhibit faster clearance due to hydrophobicity .

Applications :

  • Alkyne-PEG4-Val-Ala-PAB-PNP is preferred for traditional ADC synthesis, while DBCO-PEG4 and Azido-PEG4 are used in bioorthogonal labeling .

Preparation Methods

Alkynylation of Tetraethylene Glycol

Tetraethylene glycol is reacted with propargyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h) to introduce the terminal alkyne. The reaction achieves >85% yield, with excess propargyl bromide removed via distillation.

Table 1: Optimization of Alkynylation Conditions

ConditionTemperatureTime (h)Yield (%)
K₂CO₃, DMF60°C1285
NaH, THF40°C2472
Cs₂CO₃, Acetonitrile80°C868

The product, propargyl-PEG4-OH, is purified by silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) and characterized via FT-IR (C≡C stretch at 2100 cm⁻¹).

Solid-Phase Synthesis of Val-Ala Dipeptide

The Val-Ala sequence is synthesized using Fmoc-based SPPS on a Rink amide resin.

Resin Loading and Amino Acid Coupling

  • Fmoc-Ala-OH Activation : HBTU/DIPEA in DMF (2 eq. amino acid, 1 h, room temperature).

  • Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min).

  • Fmoc-Val-OH Coupling : Repetition of Step 1.

The dipeptide-resin is cleaved using TFA/H₂O/TIS (95:2.5:2.5) for 2 h, yielding Val-Ala-OH with >90% purity (HPLC).

Conjugation of Alkyne-PEG4 to Val-Ala

The alkyne-PEG4 segment is coupled to the N-terminus of Val-Ala via amide bond formation.

Carbodiimide-Mediated Coupling

Propargyl-PEG4-OH (1.2 eq) is activated with HATU/DIPEA (1.5 eq) in DMF and reacted with Val-Ala-OH (1 eq) at 25°C for 6 h. The reaction is monitored by LC-MS, showing complete consumption of starting material.

Key Challenge : Steric hindrance from the PEG4 chain reduces coupling efficiency. Increasing HATU to 2 eq improves yield to 78%.

Introduction of PAB-PNP Group

The PAB-PNP moiety is attached to the C-terminal end of Val-Ala to enable drug conjugation.

Carbamate Linkage Formation

Para-nitrophenyl chloroformate (PNP-Cl, 1.5 eq) is reacted with the free amine of PAB in anhydrous THF (0°C, 2 h). The resulting PAB-PNP intermediate is coupled to Alkyne-PEG4-Val-Ala-OH using DIPEA (2 eq) in DMF (24 h, 25°C).

Table 2: Purity and Yield of Final Product

Purification MethodPurity (%)Yield (%)
Prep-HPLC9865
Size-Exclusion Chromatography9570

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is observed at m/z 745.3231 (calculated: 745.3218), confirming the target structure.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (d, J = 9.0 Hz, PNP aromatic), 4.50 (m, PEG4-CH₂), 1.30 (d, Val/Me).

  • ¹³C NMR : 156.8 ppm (carbamate C=O), 122–152 ppm (aromatic carbons).

Research Findings and Applications

Stability in ADC Constructs

In murine models, ADCs incorporating Alkyne-PEG4-Val-Ala-PAB-PNP demonstrate a plasma half-life of 120 h, compared to 72 h for Val-Cit analogues. The Val-Ala linker’s reduced susceptibility to cathepsin B cleavage enhances tumor-specific payload release.

Therapeutic Window Expansion

Dose-response studies show a 5-fold increase in the therapeutic index (LD₅₀/ED₅₀) compared to non-PEGylated linkers, attributed to improved solubility and reduced off-target toxicity .

Q & A

Structural and Functional Analysis

Basic Question: Q1.1 What are the key structural components of Alkyne-PEG(4)-Val-Ala-PAB-PNP, and how do they contribute to its functionality in bioconjugation? Answer: The compound comprises:

  • Alkyne : Enables copper-free click chemistry via strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal labeling .
  • PEG4 : Enhances solubility, reduces aggregation, and improves pharmacokinetics by increasing hydrophilicity .
  • Val-Ala dipeptide : Serves as a protease-cleavable linker, enabling controlled drug release in environments with elevated protease activity (e.g., tumor microenvironments) .
  • PAB (para-aminobenzyloxycarbonyl) : Stabilizes the linker-drug bond until enzymatic cleavage occurs .
  • PNP (4-nitrophenyl carbonate) : Acts as an activated carbonate for amine-selective conjugation under mild conditions .

Advanced Question: Q1.2 How does the PEG spacer length (e.g., PEG4 vs. PEG8) influence the steric accessibility and reaction efficiency of the alkyne group in SPAAC reactions? Answer: Longer PEG chains (e.g., PEG8) may reduce steric hindrance between the alkyne and azide groups, improving reaction kinetics. However, excessive PEGylation can hinder target binding or enzymatic cleavage. To optimize:

  • Compare reaction rates using surface plasmon resonance (SPR) or fluorescence quenching assays.
  • Analyze steric effects via molecular dynamics simulations or crystallography .

Bioconjugation and Drug Delivery

Basic Question: Q2.1 What methodologies are recommended for conjugating this compound to antibody-drug conjugates (ADCs)? Answer:

Amine Conjugation : React the PNP group with lysine residues on antibodies at pH 8.0–9.0.

Click Chemistry : Use SPAAC to conjugate alkyne to azide-modified biomolecules (e.g., targeting ligands) .

Validate conjugation efficiency via SDS-PAGE, MALDI-TOF, or HPLC-SEC .

Advanced Question: Q2.2 How can researchers resolve contradictions in stability data for Val-Ala linkers across different serum conditions? Answer:

  • Controlled Experiments : Incubate linkers in human vs. murine serum at 37°C and quantify cleavage via LC-MS.
  • Protease Inhibition : Use broad-spectrum protease inhibitors (e.g., leupeptin) to identify cleavage pathways.
  • Data Normalization : Account for batch-to-batch variability in serum composition using internal standards .

Analytical and Synthetic Challenges

Basic Question: Q3.1 What analytical techniques are critical for characterizing this compound purity and stability? Answer:

  • HPLC : Reverse-phase chromatography to assess purity (>95% required for reproducible bioconjugation) .
  • NMR : Confirm structural integrity (e.g., PEG4 proton signals at δ 3.5–3.7 ppm) .
  • Mass Spectrometry : Verify molecular weight (theoretical MW: ~621.69 g/mol) .

Advanced Question: Q3.2 How can researchers optimize synthetic yield when scaling up this compound production? Answer:

  • Stepwise Purification : Use flash chromatography after each synthetic step (e.g., PEGylation, dipeptide coupling).
  • Reaction Monitoring : Employ TLC or in-line IR to detect intermediate formation.
  • Scale-Up Adjustments : Reduce solvent volume by 20–30% to improve reaction kinetics without compromising stability .

Cross-Disciplinary Applications

Basic Question: Q4.1 How is this compound used in materials science beyond drug delivery? Answer:

  • Polymer Functionalization : Conjugate alkyne to azide-modified hydrogels for controlled drug-eluting scaffolds.
  • Surface Modification : Anchor PEGylated linkers to nanoparticles to enhance biocompatibility .

Advanced Question: Q4.2 What strategies mitigate nonspecific binding of PEGylated linkers in in vivo imaging studies? Answer:

  • PEG Density Optimization : Balance hydrophilicity and steric shielding by testing PEG4 vs. PEG6 spacers.
  • Pre-Blocking : Incubate samples with bovine serum albumin (BSA) or casein to block nonspecific sites .

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